molecular formula C6H5N5S B13949982 2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine CAS No. 70507-32-3

2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine

Cat. No.: B13949982
CAS No.: 70507-32-3
M. Wt: 179.21 g/mol
InChI Key: ICXXBCSWFXGSKK-UHFFFAOYSA-N
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Description

2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of thiadiazole, triazole, and pyrazine rings, which endows it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another approach includes heating a mixture of the precursors under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism by which 2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its structure allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. For example, it has been shown to inhibit c-Met kinase, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine stands out due to its unique combination of thiadiazole, triazole, and pyrazine rings, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

CAS No.

70507-32-3

Molecular Formula

C6H5N5S

Molecular Weight

179.21 g/mol

IUPAC Name

5-thia-3,6,9,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene

InChI

InChI=1S/C6H5N5S/c1-2-11-6(8-4-12-11)5-7-3-9-10(1)5/h1-3H,4H2

InChI Key

ICXXBCSWFXGSKK-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C3=NC=NN3C=CN2S1

Origin of Product

United States

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